molecular formula C12H18N2O2 B3245644 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- CAS No. 1706436-38-5

4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro-

Cat. No.: B3245644
CAS No.: 1706436-38-5
M. Wt: 222.28 g/mol
InChI Key: XRPXBHTXPHARQS-UHFFFAOYSA-N
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Description

4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The specific structure of 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro-, can be achieved through several methods. One common approach is the Gould–Jacobs reaction, which involves the condensation of an aniline with an alkoxy methylenemalonic ester or acyl malonic ester . This reaction typically requires acidic or basic conditions and elevated temperatures.

Another method involves the Friedländer synthesis, where an aromatic amine reacts with a carbonyl compound in the presence of an acid catalyst . This method is known for its efficiency in producing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, each with unique biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- is unique due to its specific substituents, which enhance its biological activities and make it a versatile compound for various applications. Its aminomethyl and ethoxy groups contribute to its distinct chemical properties and potential therapeutic benefits .

Properties

IUPAC Name

3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-10-5-3-4-9-11(10)14-7-8(6-13)12(9)15/h3-5,8,12,14-15H,2,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPXBHTXPHARQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NCC(C2O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193778
Record name 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706436-38-5
Record name 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706436-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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